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molecular formula C15H10BrNO2 B186694 2-(4-Bromobenzyl)isoindoline-1,3-dione CAS No. 153171-22-3

2-(4-Bromobenzyl)isoindoline-1,3-dione

Cat. No. B186694
M. Wt: 316.15 g/mol
InChI Key: OEIUKCOEPYIPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06165800

Procedure details

To a suspension of 10 g (44.94 mmol) of 4-bromobenzylamine hydrochloride in 200 ml of chloroform was added 12.5 ml (89.62 mmol) of triethylamine, followed by the addition of 8.99 g (60.67 mmol) of phthalic anhydride. The mixture was stirred at room temperature for 10 minutes to give a homogeneous solution, which was then heated at 75° C. for three hours. The reaction mixture was then evaporated to remove the chloroform and the residue was suspended in 400 ml of toluene followed by adding 700 mg of p-toluenesulfonic acid monohydrate. The resulting mixture was briefly refluxed at 140° C., and additional 3 ml of triethylamine was added to form a homogeneous solution. The solution was refluxed at 140° C. for 2 hours; and the water formed was collected through a Dean-Stark trap apparatus. The solution was then cooled to room temperature, washed with 3% sodium hydroxide (2×200 ml), water (1×200 ml), brine (1×200 ml), and dried over sodium sulfate. Removal of the solvent under reduced pressure gave 12.07 g (85% yield) of 4-phthalimidomethyl bromobenzene as a white solid. Rf: 0.6 (silica gel, ethyl acetate:hexane=1:2). 1H NMR (CDCl3): δ ppm 4.79 (2H, s), 7.31, 7.44 (2H each, AA'BB'), 7.73, 7.84 (2H each, m).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
8.99 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1.C(N(CC)CC)C.[C:18]1(=O)[O:23][C:21](=[O:22])[C:20]2=[CH:24][CH:25]=[CH:26][CH:27]=[C:19]12.O>C(Cl)(Cl)Cl>[C:18]1(=[O:23])[N:8]([CH2:7][C:6]2[CH:9]=[CH:10][C:3]([Br:2])=[CH:4][CH:5]=2)[C:21](=[O:22])[C:20]2=[CH:24][CH:25]=[CH:26][CH:27]=[C:19]12 |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl.BrC1=CC=C(CN)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
8.99 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a homogeneous solution, which
TEMPERATURE
Type
TEMPERATURE
Details
was then heated at 75° C. for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated
CUSTOM
Type
CUSTOM
Details
to remove the chloroform
ADDITION
Type
ADDITION
Details
by adding 700 mg of p-toluenesulfonic acid monohydrate
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was briefly refluxed at 140° C.
ADDITION
Type
ADDITION
Details
additional 3 ml of triethylamine was added
CUSTOM
Type
CUSTOM
Details
to form a homogeneous solution
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed at 140° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was collected through a Dean-Stark trap apparatus
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to room temperature
WASH
Type
WASH
Details
washed with 3% sodium hydroxide (2×200 ml), water (1×200 ml), brine (1×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(C=2C(C(N1CC1=CC=C(C=C1)Br)=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.07 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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